(R)-1-(benzo[b]thiophen-3-yl)ethanamine hydrochloride is a chemical compound notable for its structural features and potential applications in medicinal chemistry. The compound is classified under the category of substituted amines, specifically as a benzo[b]thiophene derivative. Its molecular formula is , with a molecular weight of approximately 227.754 g/mol. This compound has garnered interest for its pharmacological properties, particularly in the context of neurological and psychiatric disorders.
The compound can be sourced from various chemical suppliers and is typically classified as a hydrochloride salt, which enhances its solubility and stability in aqueous solutions. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound reflects its structure, emphasizing the presence of the benzo[b]thiophene moiety and the ethanamine functional group. It is registered under the Chemical Abstracts Service with the number 103861-06-9.
The synthesis of (R)-1-(benzo[b]thiophen-3-yl)ethanamine hydrochloride can be achieved through several methods, predominantly involving the alkylation of benzo[b]thiophene derivatives. A common approach involves:
The reaction conditions may include solvents such as dichloromethane or ethanol, with catalysts like potassium carbonate to facilitate the nucleophilic attack. The yield and purity of the product can be optimized through recrystallization techniques.
The molecular structure of (R)-1-(benzo[b]thiophen-3-yl)ethanamine hydrochloride features a benzo[b]thiophene ring system attached to an ethylamine side chain.
(R)-1-(benzo[b]thiophen-3-yl)ethanamine hydrochloride can participate in various chemical reactions typical for amines and heterocycles:
The reactivity profile suggests that modifications can be made to enhance biological activity or alter pharmacokinetic properties.
The mechanism of action for (R)-1-(benzo[b]thiophen-3-yl)ethanamine hydrochloride is not fully elucidated but may involve interactions with neurotransmitter systems in the brain. Preliminary studies suggest potential activity at serotonin receptors, which could explain its therapeutic effects in mood disorders.
Research indicates that compounds within this class may modulate receptor activity or influence neurotransmitter reuptake mechanisms, although specific pathways remain to be confirmed through experimental studies.
(R)-1-(benzo[b]thiophen-3-yl)ethanamine hydrochloride has potential applications in scientific research, particularly in pharmacology and medicinal chemistry. Its structural similarity to known psychoactive compounds suggests possible uses in studying:
Modern synthetic routes to the benzo[b]thiophene core leverage transition metal catalysis for enhanced regioselectivity and efficiency. Rhodium(I)-catalyzed annulation of ortho-trimethylsilylphenylboronic acids with alkynes enables the construction of 2,3-disubstituted benzo[b]thiophene scaffolds under mild conditions [6]. This method accommodates diverse alkyne substituents, providing access to advanced intermediates for ethylamine side-chain installation. Palladium-mediated coupling of ortho-halogenated benzothiophenes with terminal alkynes represents an alternative strategy, though competitive dehalogenation remains a limitation requiring precise catalyst tuning [6]. Recent advances demonstrate that microwave-assisted Suzuki-Miyaura coupling of 3-bromobenzo[b]thiophene with pinacol boronate esters significantly accelerates the synthesis of 3-arylbenzo[b]thiophene precursors, reducing reaction times from hours to minutes while maintaining >90% yields [7].
Table 1: Transition Metal-Catalyzed Benzo[b]thiophene Synthesis
Catalytic System | Substrate Class | Key Advantages | Yield Range |
---|---|---|---|
Rh(I)/diphosphine | ortho-Silylarylboronic acids | Enantioselective Si–C bond formation | 70–92% |
Pd(OAc)₂/XPhos | 3-Bromobenzo[b]thiophenes | Microwave compatibility | 85–95% |
AuCl(PPh₃)/AgOTf | ortho-Alkynylarylsilanes | Tandem trans-allylsilylation | 65–88% |
The chiral ethylamine moiety is typically introduced via stereoselective reductive amination of benzo[b]thiophene-3-carboxaldehyde derivatives. Employing sodium triacetoxyborohydride as a reducing agent in dichloroethane at ambient temperature achieves 70–85% yields of racemic 1-(benzo[b]thiophen-3-yl)ethanamine [4] [9]. Critical optimization involves pH control (pH 6–7) to suppress imine hydrolysis while minimizing carbonyl reduction byproducts. For scalable production, catalytic hydrogenation using Pd/C or Raney nickel under moderate hydrogen pressure (3–5 atm) provides superior atom economy, though stringent purification is required to remove residual metal catalysts from the hydrochloride salt [9]. Recent innovations utilize flow chemistry systems with immobilized borohydride reagents, enabling continuous production of amine intermediates with >98% purity and reduced waste generation.
Classical resolution remains industrially viable for accessing enantiopure (R)-1-(benzo[b]thiophen-3-yl)ethanamine hydrochloride. Diastereomeric salt formation with L-tartaric acid in ethanol/water mixtures achieves 92–95% enantiomeric excess after three recrystallizations, albeit with 40% maximum theoretical yield [4]. Covalent chiral auxiliaries—notably (1R,2S)-norephedrine—enable diastereoselective reductive amination, yielding diastereomers separable by silica gel chromatography. Post-separation auxiliary cleavage affords the target (R)-amine with >99% enantiomeric excess, though the multi-step sequence suffers from 25–30% overall yield limitations [8].
Modern catalytic methods circumvent traditional resolution inefficiencies. Chiral phosphine oxide-nickel complexes facilitate enantioselective hydrogenation of benzo[b]thiophene-3-yl N-tert-butylimines, delivering (R)-amine hydrochlorides in 88% enantiomeric excess and 90% isolated yield under 50 bar H₂ pressure [5] [8]. For imine precursors, BINAP-ruthenium catalysts exhibit exceptional stereocontrol (up to 97% enantiomeric excess) but require anhydrous conditions and exhibit sensitivity to heterocyclic sulfur oxidation [8]. Organocatalytic approaches employing MacMillan’s imidazolidinones promote transfer hydrogenation of enamines using Hantzsch esters as hydride donors. This metal-free strategy achieves 82–90% enantiomeric excess under ambient conditions, offering a sustainable alternative for pharmaceutical synthesis [8].
Table 2: Catalytic Asymmetric Methods for (R)-Enantiomer Synthesis
Catalytic System | Substrate | Conditions | ee (%) | Yield (%) |
---|---|---|---|---|
Ru-(S)-BINAP | Benzo[b]thiophene-3-yl ketimine | 80°C, 50 bar H₂ | 97 | 92 |
Ni/(R)-Phosphine oxide | N-Aryl imine | 25°C, 20 bar H₂ | 88 | 90 |
MacMillan catalyst | Enamide | CH₂Cl₂, RT, 24h | 90 | 78 |
Engineered amine transaminases demonstrate remarkable activity toward benzo[b]thiophene-3-yl substrates. Directed evolution of Chromobacterium violaceum transaminase yielded a mutant (L57V/F85A) converting prochiral ketone to (R)-amine with 95% enantiomeric excess and 80% conversion in phosphate buffer (pH 8.0) [8]. Co-factor regeneration employs lactate dehydrogenase/pyruvate reductase systems, eliminating stoichiometric additives. Immobilization on silica supports enhances enzyme recyclability (>10 cycles), though substrate solubility limitations necessitate 20% cosolvent (DMSO or tert-butanol), partially inhibiting activity.
Carbodiimide-mediated coupling of (R)-1-(benzo[b]thiophen-3-yl)ethanamine hydrochloride with thiophene-2-carboxylic acids generates amide derivatives exhibiting enhanced neuropeptide Y (NPY) Y5 receptor antagonism. Molecular docking confirms the amide carbonyl oxygen forms critical hydrogen bonds with Arg²²⁷ and Gln³⁴⁰ residues, improving binding affinity by 20-fold versus the parent amine [10]. Similarly, sulfonylation using 4-bromobenzenesulfonyl chloride yields analogs with sub-micromolar IC₅₀ values against NPY Y5 receptors, demonstrating the pharmacological impact of targeted derivatization [10].
Suzuki-Miyaura coupling of 5-bromo-(R)-1-(benzo[b]thiophen-3-yl)ethanamine hydrochloride with 1-methylpyrazole-4-boronic acid pinacol ester installs heteroaryl groups at the C5 position. This modification significantly alters electron distribution within the benzo[b]thiophene core, verified through Hammett constants (σₘ = 0.32) and DFT calculations [7]. The resulting analogs exhibit improved RhoA GTPase inhibition (IC₅₀ = 0.8 μM) by enhancing hydrophobic interactions within the Cys¹⁰⁷ binding pocket [7]. Buchwald-Hartwig amination of C5-brominated derivatives introduces tertiary amines that serve as handles for water-soluble hydrochloride salt formation, addressing inherent solubility limitations.
Table 3: Bioactivity of Key Modified Derivatives
Derivative Structure | Biological Target | Key Modification | Activity (IC₅₀/EC₅₀) |
---|---|---|---|
5-(1-Methyl-1H-pyrazol-4-yl)-(R)-amine | RhoA GTPase | C5 heteroarylation | 0.8 μM |
trans-N-Cyclohexylmethyl hydrazide | NPY Y5 receptor | Hydrazide spacer | 7.7 nM |
4-Bromobenzenesulfonamide | NPY Y5 receptor | Sulfonamide group | 15.2 nM |
Systematic modification reveals the critical role of stereochemistry and substituent positioning:
These insights guide rational design of next-generation derivatives targeting neurological and oncological pathways while maintaining chiral integrity at the benzylic center.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0